(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid
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Overview
Description
chloromethyl chloroformate . It is a chemical compound with the molecular formula C2H2Cl2O2 and a molecular weight of 128.94 g/mol . This compound is a colorless to light yellow liquid with a penetrating, irritating odor . It is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl chloroformate is typically synthesized through the reaction of phosgene with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, chloromethyl chloroformate is produced by reacting phosgene with methanol in large-scale reactors. The reaction is carefully monitored to maintain the appropriate temperature and pressure conditions. The product is then purified through distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.
Hydrolysis: It reacts with water to produce hydrochloric acid and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in the synthesis of carbamates.
Alcohols: Used in the synthesis of carbonates.
Water: Reacts with chloromethyl chloroformate to produce hydrochloric acid and carbon dioxide.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Scientific Research Applications
Chloromethyl chloroformate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of chloromethyl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. It acts as an electrophile, facilitating the formation of carbamates and carbonates through nucleophilic substitution reactions . The molecular targets and pathways involved include the interaction with nucleophilic functional groups in the reactants .
Comparison with Similar Compounds
- Methyl chloroformate (CID 6377)
- Ethyl chloroformate (CID 12031)
- Isopropyl chloroformate (CID 12032)
Comparison: Chloromethyl chloroformate is unique due to its specific reactivity with nucleophiles, which makes it particularly useful in the synthesis of carbamates and carbonates. Compared to similar compounds like methyl chloroformate and ethyl chloroformate, chloromethyl chloroformate offers distinct advantages in terms of reactivity and the types of products formed .
Properties
IUPAC Name |
(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFKVJCWGUZWNV-REOHCLBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N(N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N(N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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